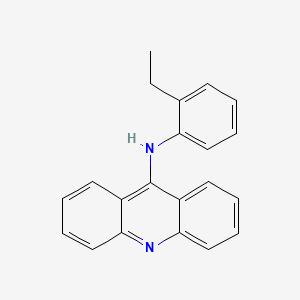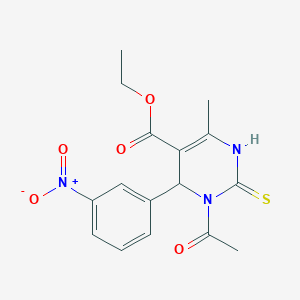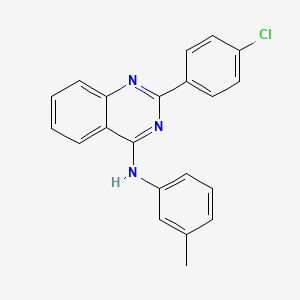
N-(2-ethylphenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics. The compound this compound is particularly interesting due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)acridin-9-amine typically involves the condensation of 2-ethylphenylamine with acridin-9-one. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst. The reaction conditions often include heating the mixture to a temperature of around 150-200°C to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production to ensure the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridine derivatives, depending on the reagents used.
Scientific Research Applications
N-(2-ethylphenyl)acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a DNA intercalating agent.
Industry: Utilized in the development of dyes, pigments, and other materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)acridin-9-amine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and can inhibit the activity of enzymes involved in DNA replication and transcription. The compound’s interaction with DNA is facilitated by π-stacking interactions between the acridine ring and the base pairs of the DNA helix.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its wide range of biological activities.
9-aminoacridine: A derivative with potent antimicrobial properties.
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Proflavine: Another acridine derivative with similar uses as acriflavine.
Uniqueness
N-(2-ethylphenyl)acridin-9-amine is unique due to the presence of the 2-ethylphenyl group, which can influence its biological activity and interaction with DNA. This structural modification can enhance the compound’s selectivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18N2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H18N2/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21/h3-14H,2H2,1H3,(H,22,23) |
InChI Key |
DWLAHKOXIWDSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626111.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626119.png)
![Ethyl 6-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11626125.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626129.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626132.png)

![N-(3-Chloro-2-methylphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626146.png)

![Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11626152.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11626154.png)

![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626159.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626163.png)
![{2,6-dibromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11626167.png)
